

Technical Guide: 2-Amino-2-(3-bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(3-bromophenyl)ethanol

Cat. No.: B1291641

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structural similarity to known neurotransmitters suggests its potential as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). [1] This technical guide provides a comprehensive overview of the available chemical data, potential synthetic routes, and biological context for **2-Amino-2-(3-bromophenyl)ethanol** and its related compounds.

Chemical Identification and Properties

Several forms of **2-Amino-2-(3-bromophenyl)ethanol** are commercially available, including the racemic mixture and its enantiomers. It is crucial to distinguish between these forms, as stereochemistry often plays a critical role in pharmacological activity.

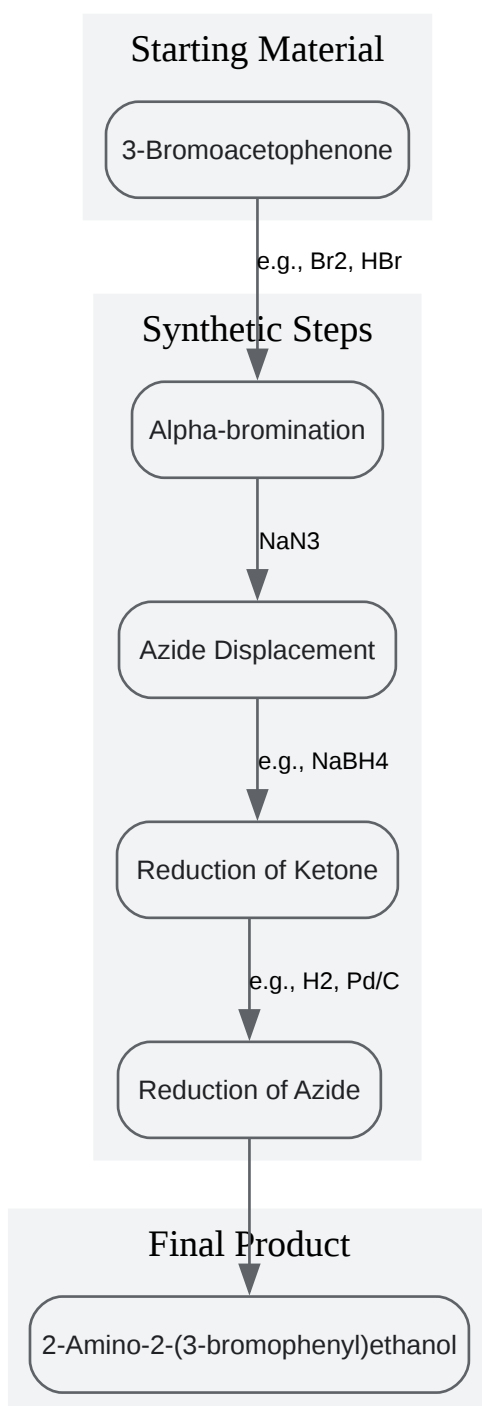
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
2-Amino-2-(3-bromophenyl)ethanol	188586-75-6	C ₈ H ₁₀ BrNO	216.08	Racemic Mixture
(R)-2-Amino-2-(3-bromophenyl)ethanol	209963-04-2	C ₈ H ₁₀ BrNO	216.07	(R)-Enantiomer
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride	2829292-62-6	C ₈ H ₁₁ BrClNO	252.54	Hydrochloride salt of (R)-enantiomer

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-2-(3-bromophenyl)ethanol** is not readily available in the searched literature, a plausible synthetic strategy can be inferred from the synthesis of structurally related amino alcohols. A common approach involves the reduction of an alpha-azido ketone, followed by reduction of the resulting azido alcohol.

A potential synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization for this specific target molecule.

DOT Script for a Potential Synthetic Workflow



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Caption: A potential synthetic pathway to **2-Amino-2-(3-bromophenyl)ethanol**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This step is analogous to the synthesis of other 2-azido acetophenones.

- Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as acetone.
- Add sodium azide (NaN_3 , approximately 2 equivalents) to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This step involves the reduction of the ketone to an alcohol.

- Dissolve the 2-azido-1-(3-bromophenyl)ethanone (1 equivalent) in a protic solvent like methanol or ethanol.
- Cool the solution in an ice bath.
- Add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise.
- Stir the reaction until completion (monitor by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify by column chromatography if necessary.

Step 3: Synthesis of **2-Amino-2-(3-bromophenyl)ethanol**

The final step is the reduction of the azide to the primary amine.

- Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a suitable solvent like methanol or ethyl acetate.
- Add a catalyst, such as 10% Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
- Monitor the reaction until the azide starting material is fully consumed.
- Filter the reaction mixture through celite to remove the catalyst.
- Concentrate the filtrate to obtain the final product.

Spectroscopic Data

Specific spectroscopic data for **2-Amino-2-(3-bromophenyl)ethanol** is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR spectra:

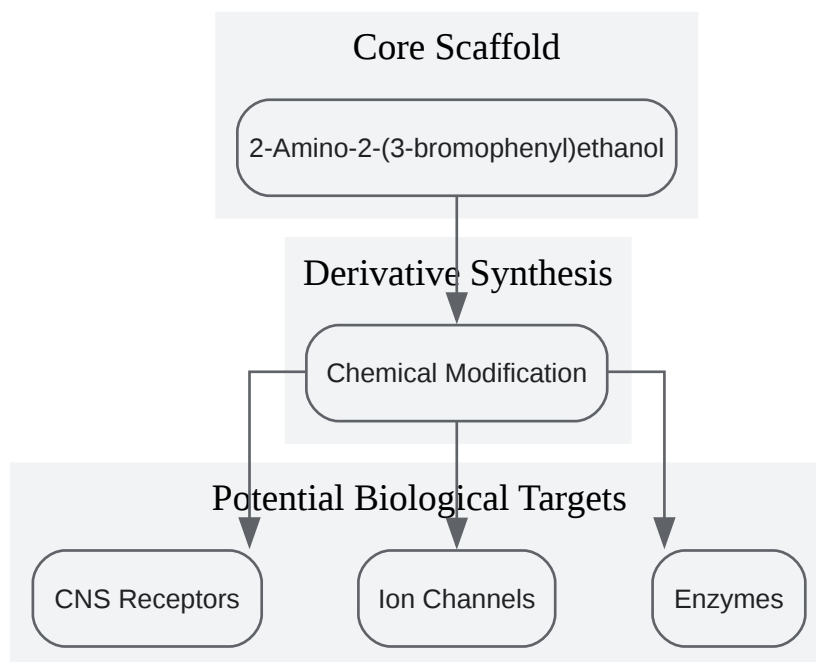
- ^1H NMR: Aromatic protons in the range of 7.0-7.6 ppm, a multiplet for the benzylic proton (CH-OH), a multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), and signals for the amine and hydroxyl protons which may be broad and their chemical shifts dependent on the solvent and concentration.
- ^{13}C NMR: Aromatic carbons with signals influenced by the bromine substituent, a signal for the carbon bearing the hydroxyl group (CH-OH), and a signal for the carbon adjacent to the nitrogen (CH-NH₂).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by **2-Amino-2-(3-bromophenyl)ethanol**. Its utility is primarily described as a building block for more complex molecules intended for pharmaceutical research, particularly in the area of CNS disorders.^[1] The rationale for its use in this area likely stems from its structural resemblance to endogenous signaling molecules like

norepinephrine and other phenylethanolamine-based compounds that have known neurological effects.

DOT Script for a Logical Relationship in Drug Discovery



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Caption: Role of the title compound as a scaffold in drug discovery.

Conclusion

2-Amino-2-(3-bromophenyl)ethanol is a valuable chiral building block for the synthesis of potentially bioactive molecules. While detailed experimental and biological data for the compound itself are scarce, its structural features make it an attractive starting point for the development of novel CNS-acting agents. Further research is warranted to fully elucidate its synthetic accessibility and to explore the pharmacological profiles of its derivatives.

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References

- 1. 2-Amino-2-(3-bromophenyl)ethanol [myskinrecipes.com]
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